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Compound of Interest

Compound Name: Fmoc-L-Norleucine

Cat. No.: B557408

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 9-
fluorenylmethoxycarbonyl-L-norleucine (Fmoc-L-Norleucine), a crucial building block in
peptide synthesis and drug development. This document details expected nuclear magnetic
resonance (NMR), infrared (IR), and mass spectrometry (MS) data, outlines detailed
experimental protocols for obtaining this data, and presents a logical workflow for the
characterization of this compound.

Spectral Data Presentation

While experimentally obtained spectral data for Fmoc-L-Norleucine is not uniformly available
in publicly accessible databases, the following tables summarize the expected quantitative data
based on the known chemical structure and spectral data of its constituent functional groups
and analogous compounds. These values provide a reliable benchmark for the verification of
synthesized or purchased Fmoc-L-Norleucine.

Table 1: Expected *H NMR Spectral Data for Fmoc-L-Norleucine

Solvent: Deuterated Chloroform (CDClIs3) Reference: Tetramethylsilane (TMS) at 0.00 ppm

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b557408?utm_src=pdf-interest
https://www.benchchem.com/product/b557408?utm_src=pdf-body
https://www.benchchem.com/product/b557408?utm_src=pdf-body
https://www.benchchem.com/product/b557408?utm_src=pdf-body
https://www.benchchem.com/product/b557408?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b557408?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

Chemical Shift (8)

Multiplicity Number of Protons  Assignment
(ppm)
~7.77 d 2H Aromatic (Fmoc)
~7.59 d 2H Aromatic (Fmoc)
~7.40 t 2H Aromatic (Fmoc)
~7.31 t 2H Aromatic (Fmoc)
~5.30 d 1H NH (Carbamate)
CH2-O (Fmoc) & CH
~4.40 - 4.20 m 3H
(Fmoc)
~4.15 m 1H a-CH (Norleucine)
~1.85 m 2H B-CH:z (Norleucine)
y-CHz & 6-CH:z
~1.30 m 4H _
(Norleucine)
~0.90 t 3H €-CHs (Norleucine)

Table 2: Expected 3C NMR Spectral Data for Fmoc-L-Norleucine

Solvent: Deuterated Chloroform (CDCIsz) Reference: CDCls at 77.16 ppm
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Chemical Shift (8) (ppm)

Assignment

~175.0 C=0 (Carboxylic Acid)
~156.0 C=0 (Carbamate)

~143.8 Aromatic (Fmoc, Quaternary)
~141.3 Aromatic (Fmoc, Quaternary)
~127.7 Aromatic (Fmoc)

~127.0 Aromatic (Fmoc)

~125.0 Aromatic (Fmoc)

~120.0 Aromatic (Fmoc)

~67.0 CH2-O (Fmoc)

~53.0 a-CH (Norleucine)

~47.2 CH (Fmoc)

~31.9 B-CHz (Norleucine)

~28.7 y-CHz (Norleucine)

~22.3 0-CHz (Norleucine)

~13.9 €-CHs (Norleucine)

Table 3: Expected Infrared (IR) Absorption Bands for Fmoc-L-Norleucine
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Wavenumber (cm~?) Intensity Assignment

3300 - 2500 Broad O-H stretch (Carboxylic Acid)

~3300 Medium N-H stretch (Carbamate)

3100 - 3000 Medium C-H stretch (Aromatic)

2960 - 2850 Medium C-H stretch (Aliphatic)

1710 Strong C.:O stretch (Carboxylic Acid
Dimer)

~1690 Strong C=0 stretch (Carbamate)

~1530 Strong N-H bend (Amide II)

1450, 760, 740

Medium-Strong

Aromatic C=C and C-H
bending

Table 4: Expected Mass Spectrometry Data for Fmoc-L-Norleucine

lonization Mode: Electrospray lonization (ESI), Positive Mode

m/z Assighment

354.17 [M+H]* (Protonated Molecular lon)
376.15 [M+Na]* (Sodium Adduct)

179.08 [Fmoc-CHz]* or related Fmoc fragment
132.10 [M+H - Fmoc]* (Norleucine fragment)

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data for Fmoc-L-

Norleucine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To obtain *H and 3C NMR spectra to confirm the chemical structure of Fmoc-L-
Norleucine.

Materials:

Fmoc-L-Norleucine sample (5-10 mg for *H, 20-50 mg for 13C)

Deuterated solvent (e.g., CDClz or DMSO-de)

NMR tube (5 mm)

Pipettes and vials

NMR spectrometer (e.g., 400 MHz or higher)
Procedure:

e Sample Preparation:

[e]

Accurately weigh the Fmoc-L-Norleucine sample and transfer it to a clean, dry vial.

o

Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.

[¢]

Gently swirl or vortex the vial to ensure the sample is completely dissolved.

[¢]

Using a pipette, transfer the solution into a clean, dry NMR tube.

e Instrument Setup (*H NMR):

o

Insert the NMR tube into the spectrometer.

[¢]

Lock the spectrometer on the deuterium signal of the solvent.

[¢]

Shim the magnetic field to achieve optimal homogeneity.

[e]

Set the appropriate spectral width, acquisition time, and number of scans (typically 8-16
for 1H).

[e]

Set the relaxation delay (D1) to at least 1 second to ensure quantitative integration.
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e Acquisition (*H NMR):
o Acquire the Free Induction Decay (FID).

o Process the data by applying a Fourier transform, phase correction, and baseline
correction.

o Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at
0 ppm).

e Instrument Setup and Acquisition (33C NMR):
o Use the same sample prepared for *H NMR.
o Select the 13C nucleus and set the appropriate spectral parameters.
o A proton-decoupled pulse sequence is typically used.

o Alarger number of scans will be required due to the low natural abundance of 13C (e.g.,
1024 or more).

o Process the data similarly to the *H spectrum, referencing to the solvent peak (e.g., CDCls
at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the key functional groups in Fmoc-L-Norleucine.
Method: Attenuated Total Reflectance (ATR)

Materials:

Fmoc-L-Norleucine sample (a few milligrams)

FT-IR spectrometer with an ATR accessory

Spatula

Solvent for cleaning (e.g., isopropanol or acetone)
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Procedure:
e Background Spectrum:

o Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable

solvent.

o Record a background spectrum of the empty ATR crystal. This will be subtracted from the

sample spectrum.
e Sample Analysis:
o Place a small amount of the solid Fmoc-L-Norleucine sample onto the ATR crystal.

o Apply pressure using the ATR's pressure arm to ensure good contact between the sample
and the crystal.

o Acquire the IR spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm~1.
» Data Processing:

o The software will automatically subtract the background spectrum.

o Perform baseline correction if necessary.

o Label the significant absorption peaks.

Electrospray lonization Mass Spectrometry (ESI-MS)

Obijective: To determine the molecular weight and fragmentation pattern of Fmoc-L-
Norleucine.

Materials:
e Fmoc-L-Norleucine sample (~1 mg)
» HPLC-grade solvent (e.g., methanol or acetonitrile with 0.1% formic acid)

 Vials and syringes
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e Mass spectrometer with an ESI source

Procedure:

e Sample Preparation:
o Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in the chosen solvent.
o Ensure the sample is fully dissolved.

e Instrument Setup:
o Set the mass spectrometer to ESI positive ion mode.

o Optimize the source parameters, including capillary voltage, cone voltage, and desolvation
gas flow and temperature.

o Set the mass range for scanning (e.g., m/z 100-500).
e Acquisition:

o Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 pL/min)
using a syringe pump.

o Acquire the mass spectrum.
o Data Analysis:
o Identify the protonated molecular ion peak [M+H]* and any other adducts (e.g., [M+Na]™*).

o If conducting MS/MS analysis, select the [M+H]* ion as the precursor and apply collision
energy to induce fragmentation. Analyze the resulting fragment ions to confirm the
structure.

Mandatory Visualization

The following diagram illustrates a typical workflow for the synthesis and subsequent quality
control analysis of Fmoc-L-Norleucine.
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Caption: Workflow for Synthesis and Characterization of Fmoc-L-Norleucine.
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 To cite this document: BenchChem. [In-Depth Technical Guide to the Spectral Analysis of
Fmoc-L-Norleucine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b557408#spectral-data-nmr-ir-mass-spec-for-fmoc-I-
norleucine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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